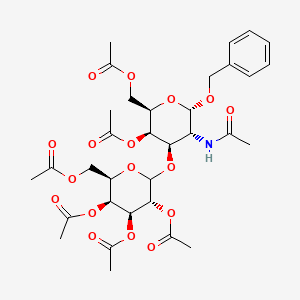

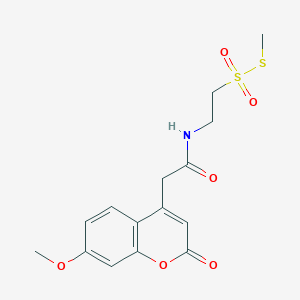

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Übersicht

Beschreibung

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound used to study a multitude of ailments entangled in the intricate pathways of mannose .

Synthesis Analysis

The synthesis of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves several steps. One method involves the reductive opening of 4,6-O-benzylidene acetals of hexapyranosides using NaBH3CN-HCl, yielding 6-O-benzyl product 4,6-O-benzylidene acetals . Another method involves the treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-mannopyranoside S-oxide with triflic anhydride and 2,6-di-tert-butyl-4-methylpyridine in CH(2)Cl(2) at -78 degrees C .Molecular Structure Analysis

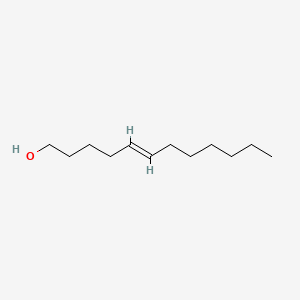

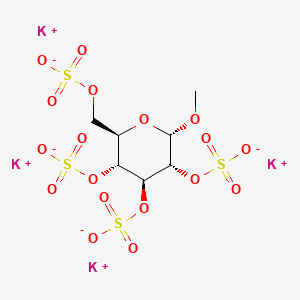

The Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside molecule contains a total of 51 bond(s). There are 29 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 2 secondary alcohol(s), and 4 ether(s) (aliphatic) .Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-glucoside and methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannopyranoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound with the molecular formula C20H22O6 .Wissenschaftliche Forschungsanwendungen

Chiral Building Block

This compound is used as a chiral building block in the synthesis of various sugars. Its structure allows for the creation of complex sugar molecules with specific optical properties, which are essential in areas like pharmaceuticals where the chirality of a molecule can determine its effectiveness .

Intermediate in Chemical Synthesis

It serves as an important intermediate in the preparation of different sugars and other complex organic molecules. Its role is crucial in multi-step synthetic processes where precision and the ability to form specific bonds are required .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to study a multitude of ailments that involve mannose-related pathways. It helps in understanding the biochemical interactions and assists in drug development processes .

Proteomics Research

The compound is also a product for proteomics research, contributing to the study of proteins and their functions. This is vital for understanding diseases at the molecular level and developing targeted therapies .

Synthesis of Oligosaccharides

It is widely applied in the synthesis of oligosaccharides, which are carbohydrates composed of a small number of monosaccharides. These are important for various biological processes and have applications in creating therapeutic agents .

Glycoconjugates Formation

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is used in forming glycoconjugates—molecules that consist of a carbohydrate attached to a protein or lipid. These are significant in cell-cell recognition processes and have implications in immunology and vaccine development .

Regioselective Reductive Openings

The compound is involved in regioselective reductive openings of acetals, an important method in carbohydrate chemistry. This process allows for selective modification of sugar molecules, which is essential for creating specific therapeutic agents .

Creation of New Chiral Centers

During the formation of benzylidene acetals, a new chiral center is formed. This property is exploited in synthetic carbohydrate chemistry to create molecules with desired stereochemistry, which can influence biological activity .

Safety and Hazards

When handling Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound used to study a multitude of ailments entangled in the intricate pathways of mannose

Mode of Action

It is known to be an important intermediate in the preparation of various sugars .

Biochemical Pathways

The compound plays a role in the biochemical pathways of mannose . Mannose is a type of sugar that has various functions in human metabolism, including contributing to the glycosylation of certain proteins.

Result of Action

As an intermediate in the preparation of various sugars, it may contribute to the synthesis of these compounds and their subsequent biological effects .

Action Environment

The action, efficacy, and stability of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside can be influenced by various environmental factors. For instance, it is soluble in Chloroform and Ethyl Acetate , and it should be stored at -20° C to maintain its stability . Avoiding dust formation, mist, gas or vapours, and contact with skin and eye is recommended for safety .

Eigenschaften

IUPAC Name |

(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-LOZDCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199389 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40983-94-6 | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40983-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the glycosylation reactions involving Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) as described in the research?

A1: The research highlights the use of Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) in synthesizing disaccharides structurally related to natural carbohydrates. [] This is significant because it provides a pathway for creating complex sugars found in biologically relevant molecules like the O-specific polysaccharide of Salmonella typhimurium. The study investigates various reaction conditions and glycosyl donors, revealing how subtle changes can influence the stereochemical outcome (alpha vs. beta linkage) of the resulting disaccharides. This control over glycosidic bond formation is crucial for synthesizing well-defined oligosaccharides for biological and pharmaceutical applications.

Q2: How does the conformation of the disaccharides synthesized from compound 13 relate to their biological activity?

A2: The research utilizes hard sphere calculations and high field NMR data to determine the conformation of the deprotected disaccharides. [] Understanding the three-dimensional shape of these molecules is essential because it dictates how they interact with biological targets like enzymes and receptors. While the study doesn't explicitly investigate biological activity, knowing the disaccharide conformation can be a starting point for further research into structure-activity relationships.

Q3: Can you explain the role of Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside derivatives in synthesizing more complex oligosaccharides?

A3: The synthesis of a trisaccharide related to an antigen from E. coli O 126 utilizes a derivative of Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside. [] This demonstrates the use of such compounds as building blocks in constructing larger carbohydrate chains. The benzylidene and benzyl protecting groups play a crucial role in directing the regioselectivity of the glycosylation reaction, ensuring that the desired linkage is formed.

Q4: Are there any known analytical techniques used to characterize and quantify Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside and its derivatives?

A4: The research relies heavily on ¹H NMR spectroscopy for determining anomeric ratios of synthesized disaccharides, highlighting the importance of this technique in carbohydrate chemistry. [] Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.